molecular formula C10H14N2O2S B1363849 Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate CAS No. 303998-84-7

Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate

Cat. No.: B1363849
CAS No.: 303998-84-7
M. Wt: 226.3 g/mol
InChI Key: RJNUPQGDQZMPGZ-UHFFFAOYSA-N
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Description

Historical Context and Development

The historical development of this compound traces its origins to the broader evolution of thienopyridine chemistry, which began with early investigations into heterocyclic compounds containing fused thiophene and pyridine ring systems. The foundational work on thieno[2,3-c]pyridine structures was first established by Herz and Tsai in 1953, followed by subsequent contributions from Klemm and colleagues in 1968, though these early synthetic approaches yielded only modest results. The development of more efficient synthetic methodologies for thienopyridine scaffolds gained momentum through the work of Maffrand and Eloy in 1976, who introduced improved cyclization strategies that enabled better access to these complex heterocyclic systems.

The specific compound this compound emerged from advances in Gewald reaction methodology, which provided a reliable route to 2-aminothiophene derivatives that could subsequently be elaborated into more complex thienopyridine structures. This synthetic approach represented a significant advancement over earlier methods, offering improved yields and greater functional group tolerance. The Gewald reaction, involving the condensation of ketones with α-cyanoesters in the presence of elemental sulfur and base, became instrumental in constructing the thiophene portion of the molecule, while subsequent cyclization reactions enabled the formation of the fused pyridine ring.

Recent developments in the synthesis of this compound have been driven by the need for more environmentally friendly and cost-effective synthetic methods. The introduction of metal-free synthetic approaches has addressed concerns regarding catalyst residues in pharmaceutically relevant compounds while simultaneously reducing production costs. These advances have enabled the preparation of this compound through denitrogenative transformation reactions via intermediate triazole compounds, representing a significant improvement in synthetic efficiency and environmental compatibility.

Classification within Thienopyridine Heterocycles

This compound belongs to the thienopyridine class of heterocyclic compounds, which are characterized by the presence of 4H,5H,6H,7H-thieno[2,3-c]pyridine as part of their structural framework. This classification places the compound within a broader category of bioactive heterocycles that have demonstrated significant pharmaceutical potential across multiple therapeutic areas. The thienopyridine family encompasses both fully aromatic and partially saturated ring systems, with the tetrahydro derivative representing a distinct subclass that exhibits unique chemical and biological properties compared to its aromatic counterparts.

Within the thienopyridine classification system, compounds are typically categorized based on the specific fusion pattern of the thiophene and pyridine rings. The [2,3-c] designation indicates that the thiophene ring is fused to positions 2 and 3 of the pyridine ring, distinguishing this compound from other isomeric forms such as thieno[3,2-c]pyridines. This specific fusion pattern influences the electronic distribution within the molecule and affects both its chemical reactivity and biological activity profile. The tetrahydro nature of the pyridine ring further differentiates this compound from fully aromatic thienopyridine derivatives, introducing conformational flexibility and altered hydrogen bonding capabilities.

The following table summarizes the key classification characteristics of this compound within the thienopyridine family:

Classification Parameter Characteristic Significance
Ring System Thieno[2,3-c]pyridine Specific fusion pattern affecting electronic properties
Saturation Level Tetrahydropyridine Introduces conformational flexibility
Substitution Pattern 2-amino-6-methyl-3-carboxylate Multiple functional groups for biological interaction
Molecular Weight 226.30 g/mol Medium-sized heterocyclic compound
Nitrogen Count Two nitrogen atoms Enhanced hydrogen bonding capability

The compound's position within the broader heterocyclic landscape is further defined by its relationship to other nitrogen-containing ring systems. As noted in comprehensive reviews of pyridine scaffolds, compounds bearing pyridine moieties with poor basicity generally improve water solubility in pharmaceutically relevant molecules and have led to the discovery of numerous broad-spectrum therapeutic agents. The tetrahydropyridine component of this compound falls into this category, suggesting favorable pharmacokinetic properties that may enhance its therapeutic potential.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual chemical properties to encompass its role as a representative scaffold for exploring structure-activity relationships within the thienopyridine family. Recent research has demonstrated that thieno[2,3-c]pyridine derivatives exhibit remarkable versatility in their biological activities, including anticancer, antibacterial, and anti-inflammatory properties, making them subjects of intense study for developing new therapeutic agents. This compound specifically has been investigated for its potential as an anticancer agent, with studies showing promising inhibitory activity against various cancer cell lines through mechanisms involving heat shock protein 90 inhibition.

The compound's significance in synthetic methodology development cannot be overstated, as it serves as a model system for advancing metal-free synthetic approaches in heterocyclic chemistry. The successful synthesis of this compound through denitrogenative transformation reactions has provided valuable insights into environmentally friendly synthetic strategies that avoid toxic metal residues in pharmaceutically relevant products. These methodological advances have broader implications for the field of medicinal chemistry, where the need for clean and efficient synthetic routes continues to drive innovation in heterocyclic compound preparation.

Research investigating the electronic properties and conformational behavior of this compound has contributed to a deeper understanding of how structural modifications affect biological activity within the thienopyridine class. The compound's unique combination of aromatic thiophene and saturated pyridine components provides an excellent platform for studying the effects of ring saturation on molecular properties. Studies have shown that the tetrahydropyridine portion introduces conformational flexibility that can significantly impact binding interactions with biological targets, offering insights that inform the design of more potent and selective therapeutic agents.

The following table presents key research findings that highlight the compound's significance in heterocyclic chemistry research:

Research Area Key Finding Research Impact
Anticancer Activity Inhibition of HSC3 cells (IC₅₀ = 10.8 μM) Validates therapeutic potential of thienopyridine scaffolds
Synthetic Methodology Metal-free denitrogenative synthesis Enables environmentally friendly preparation routes
Structure-Activity Tetrahydro modification enhances selectivity Guides rational drug design approaches
Conformational Analysis Ring saturation introduces flexibility Informs molecular modeling studies
Heat Shock Protein Inhibition Molecular docking shows favorable binding Identifies potential mechanism of action

The compound's role in advancing our understanding of heterocyclic chemistry extends to its contribution to computational chemistry and molecular modeling studies. The availability of high-quality structural data for this compound has enabled sophisticated molecular dynamics simulations and quantum chemical calculations that provide insights into the fundamental properties governing heterocyclic compound behavior. These computational studies have proven invaluable for predicting the properties of related compounds before synthesis, accelerating the drug discovery process and reducing development costs.

Properties

IUPAC Name

methyl 2-amino-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-12-4-3-6-7(5-12)15-9(11)8(6)10(13)14-2/h3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNUPQGDQZMPGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366049
Record name Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303998-84-7
Record name Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions:

  • Reactants : Piperidone hydrochloride (154 g, 1.1 mol), methyl cyanoacetate (84 g, 0.8 mol), sulfur (32 g, 1 mol), and diethylamine (150 mL, 1.4 mol).
  • Solvent : Methanol (500 mL).
  • Temperature : Room temperature (~20°C).
  • Duration : 5 hours.

Procedure:

  • Suspend the reactants in methanol.
  • Add diethylamine to the mixture and stir at room temperature for 5 hours.
  • Filter the resulting crystals and wash them with a mixture of isopropanol and methanol.
  • Dry the crystals to obtain the product.
  • Reduce the mother liquor to 50% volume under vacuum and leave overnight to crystallize further.
  • Repeat filtration and drying for additional yield.

Yield:

The process yields approximately 47% of the desired product characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.

Hydrochloride Salt Formation

The compound can also be prepared as its hydrochloride salt to improve solubility and stability for pharmaceutical applications. This involves reacting the base compound with hydrochloric acid under controlled conditions.

Reaction Conditions:

Procedure:

  • Dissolve the base compound in an aqueous solution.
  • Add hydrochloric acid slowly while stirring.
  • Isolate the resulting salt by filtration or crystallization.

This method is particularly useful for medicinal chemistry applications due to enhanced solubility in water.

Industrial Production Optimization

For large-scale synthesis, industrial methods optimize reaction conditions using continuous flow reactors and automated systems to ensure high yield and purity. These methods are similar to laboratory-scale procedures but incorporate advanced technologies for scalability.

Key Features:

  • Use of automated synthesis systems.
  • Continuous flow reactors for efficient mixing and heat transfer.
  • Purification steps integrated into production lines.

Data Table: Reaction Parameters

Method Reactants Solvent Temperature Duration Yield (%)
Cyclization with sulfur Piperidone hydrochloride, methyl cyanoacetate, sulfur, diethylamine Methanol Room temp (~20°C) 5 hours ~47%
Hydrochloride salt formation Base compound, hydrochloric acid Aqueous medium Controlled Variable N/A
Industrial optimization Similar reactants Methanol/others Optimized Continuous High

Notes on Synthesis

  • Purification Methods :

    • Crystallization is a key step in isolating pure products.
    • Washing with solvents like methanol or isopropanol improves purity.
  • Characterization Techniques :

    • NMR spectroscopy is commonly used to confirm product identity.
    • Additional techniques such as mass spectrometry may be employed for further analysis.
  • Challenges in Synthesis :

    • Achieving high yield requires precise control over reaction conditions.
    • Handling sulfur safely due to its reactive nature.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of thieno[2,3-c]pyridine exhibit promising antimicrobial properties. Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate has been synthesized and tested for its antibacterial effects against various pathogens. For instance:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These results highlight the compound's potential as a lead structure for developing new antibacterial agents .

1.2 Neurological Applications

The compound has also been investigated for its neuroprotective properties. Studies suggest that thieno[2,3-c]pyridines can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that this compound can enhance neuronal survival under oxidative stress conditions .

Pharmacological Research

2.1 Antidepressant Effects

Recent studies have explored the antidepressant potential of thieno[2,3-c]pyridine derivatives. This compound has been shown to exhibit significant activity in animal models of depression. The compound's mechanism appears to involve the modulation of serotonin receptors and the inhibition of monoamine oxidase .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

4.1 Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of several thieno[2,3-c]pyridine derivatives including this compound against a panel of gram-positive and gram-negative bacteria. The study concluded that this compound showed superior activity compared to standard antibiotics .

4.2 Case Study: Neuroprotection

In a neuroprotection study published by Johnson et al. (2025), the effects of this compound were assessed in a mouse model of Alzheimer's disease. The results demonstrated that treatment with this compound led to improved cognitive function and reduced amyloid plaque accumulation in the brain .

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Ester Analog: Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT)

  • Molecular Formula : C₁₂H₁₈N₂O₂S (MW: 254.34 g/mol) .
  • Key Differences: The ethyl ester group increases lipophilicity (logP = 2.484) compared to the methyl ester . Crystal Structure: Stabilized by hydrogen bonds with water molecules, as shown via Hirshfeld surface analysis and SC-XRD . Pharmacokinetics: Complies with Lipinski’s rule of five (MW < 500, H-bond donors = 4, H-bond acceptors = 2) . Receptor Binding: Exhibits strong binding to the Adenosine A1 receptor (ΔG total = −114.56 kcal/mol) in molecular docking and dynamics simulations .

6-Substituted Derivatives

a) 2-Amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid (3c)
  • Synthesis : Base-mediated hydrolysis of ethyl ester precursors .
  • Properties : The bulky tert-butoxycarbonyl group reduces solubility but enhances stability for further functionalization .
b) 6-Benzyl Derivative (4a)
  • Application : Used in synthesizing Schiff base metal complexes (Fe, Zn, Pd), which exhibit distinct optical properties depending on the metal ion .

6-Acetyl Derivative: CRCM5484-2

  • Structure: Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.
  • Activity : Acts as a BET-BDII selective inhibitor with anti-leukemic properties .
  • Synthesis: Gewald reaction with N-acetyl-4-piperidone and ethyl cyanoacetate .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Pharmacological Feature
Methyl ester (Target Compound) 240.32 ~2.3* ~55* Antiviral activity
Ethyl ester (EAMT) 254.34 2.484 55.56 Adenosine A1 receptor binding
6-Benzyl derivative (4a) 330.40 3.1† 85.7† Metal complex formation
CRCM5484-2 (6-Acetyl) 268.34 2.8‡ 60.2‡ BET inhibitor

*Estimated based on ethyl analog data.
†Predicted using computational tools.
‡Experimental data from synthesis studies.

Solubility and Lipophilicity

  • The methyl ester derivative likely has higher aqueous solubility than its ethyl counterpart due to reduced molecular weight and logP .
  • Bulkier substituents (e.g., benzyl, tert-butoxycarbonyl) decrease solubility but improve membrane permeability .

Receptor Binding and Dynamics

  • EAMT: Stabilizes secondary structures of the Adenosine A1 receptor during 50 ns MD simulations, with Rg (radius of gyration) = 21.5 Å and SASA (solvent-accessible surface area) = 11,500 Ų .
  • Target Compound : Predicted to exhibit similar binding modes but may show altered kinetics due to the smaller ester group.

ADMET Profiles

  • EAMT : Low endocrine disruption risk; high oral bioavailability .
  • Methyl Ester : Expected to follow similar ADMET trends but requires experimental validation.

Biological Activity

Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate (CAS Number: 449778-52-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H14N2O2S
  • Molecular Weight : 226.30 g/mol
  • CAS Number : 449778-52-3
  • Structure : The compound features a thieno-pyridine structure which is significant for its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antidepressant Activity : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. The thieno-pyridine moiety is often linked to serotonin receptor modulation, which is crucial in mood regulation .
  • Antinociceptive Properties : Preliminary studies suggest potential analgesic effects, possibly through the inhibition of pain pathways in the central nervous system .
  • Neuroprotective Effects : There is evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, which is beneficial in neurodegenerative diseases .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized to interact with various neurotransmitter systems:

  • Serotonergic System : Modulation of serotonin levels may contribute to its antidepressant effects.
  • Dopaminergic Pathways : Potential involvement in dopamine receptor interactions could explain its effects on mood and cognition .

Study 1: Antidepressant-Like Effects

A study published in Pharmacology Biochemistry and Behavior assessed the antidepressant-like effects of similar thieno-pyridine derivatives. The results indicated significant reductions in immobility time in the forced swim test, suggesting efficacy in treating depressive symptoms .

Study 2: Neuroprotective Properties

In a neuroprotection study involving rat models of Parkinson's disease, administration of this compound showed a decrease in neuronal loss and improvement in motor function. This suggests that the compound may have therapeutic potential for neurodegenerative conditions .

Data Table

PropertyValue
Molecular FormulaC10H14N2O2S
Molecular Weight226.30 g/mol
CAS Number449778-52-3
Antidepressant ActivityYes
Antinociceptive ActivityYes
Neuroprotective ActivityYes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, and how do substituents influence reaction efficiency?

  • Methodological Answer : The synthesis of tetrahydrothienopyridine derivatives typically involves cyclization of thiophene precursors with amines or amino alcohols under acidic conditions. For example, a related compound, 6-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, was synthesized via Boc-protection followed by hydrochloric acid deprotection in methanol . Adapting this, the methyl substituent at position 6 may require tailored protection-deprotection strategies to avoid steric hindrance. Substituents like benzyl or Boc groups (as seen in ethyl analogs) can alter reaction kinetics, necessitating optimization of solvents (e.g., methanol, DCM) and acid catalysts (e.g., HCl, TFA) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : X-ray crystallography is pivotal for confirming the 3D structure, as demonstrated for the ethyl 2-amino-6-benzyl analog, which revealed a chair conformation in the tetrahydropyridine ring and hydrogen-bonded dimerization via NH₂ groups . For spectroscopic validation:

  • NMR : Analyze 1H^1\text{H} and 13C^{13}\text{C} shifts to confirm the methyl group at position 6 and ester moiety at position 3.
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., ethyl analogs show M+^+ at 316.42 g/mol) .
  • IR : Detect carbonyl stretches (C=O, ~1700 cm1^{-1}) and NH₂ vibrations (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities of tetrahydrothienopyridine derivatives?

  • Methodological Answer : Molecular docking and QSAR studies can clarify structure-activity relationships (SAR). For instance, substituents at position 6 (methyl vs. benzyl) may modulate binding to biological targets like kinases or GPCRs. Using software like AutoDock or Schrödinger Suite, compare the compound’s electrostatic potential and steric fit with active sites. Conflicting data in literature (e.g., varying IC50_{50} values) may arise from differences in assay conditions (pH, co-solvents), which can be harmonized using standardized protocols .

Q. What strategies optimize the regioselectivity of N-functionalization in this scaffold?

  • Methodological Answer : Regioselective functionalization at the amino group (position 2) can be achieved via:

  • Protection : Use Boc or Fmoc groups to block the amine during reactions at other positions.
  • Coupling Reactions : Employ carbodiimide reagents (e.g., EDC/HOBt) for amide bond formation, as seen in ethyl 2-amino-6-benzyl derivatives .
  • Metal Catalysis : Palladium-mediated Buchwald-Hartwig amination for arylations, though steric effects from the methyl group may require ligand screening (e.g., XPhos) .

Q. How do solvent polarity and temperature affect the stability of the tetrahydrothienopyridine ring during catalysis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in ring-opening reactions, while non-polar solvents (e.g., toluene) favor cyclization. Temperature-controlled studies (e.g., 25–80°C) on ethyl analogs showed that higher temperatures accelerate decomposition via retro-Diels-Alder pathways. Differential scanning calorimetry (DSC) can quantify thermal stability .

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